molecular formula C₁₉H₂₁NO₄ B1140263 rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one CAS No. 98769-79-0

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Cat. No.: B1140263
CAS No.: 98769-79-0
M. Wt: 327.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring substituted with a benzyl group and an ethoxyphenoxy group

Properties

CAS No.

98769-79-0

Molecular Formula

C₁₉H₂₁NO₄

Molecular Weight

327.37

Synonyms

(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone;  (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone;  _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; 

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Protocol

  • Reagents :

    • Morpholin-3-one (1 equiv)

    • 2-Ethoxyphenoxybenzyl chloride (1.2 equiv)

    • Lewis acid catalyst: AlCl₃ (2 equiv)

    • Solvent: Dichloromethane (DCM)

  • Conditions :

    • Reaction at 0°C to room temperature for 12–24 hours.

    • Quenching with ice-water followed by extraction with DCM.

  • Purification :

    • Column chromatography (9:1 hexanes/ethyl acetate) yields the product as an off-white solid (108–111°C melting point).

This method achieves moderate to high yields (60–75%) but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Stereochemical Control and Resolution

The rel-(2R,3R) configuration is often achieved through diastereomeric salt formation. For instance:

  • Racemic synthesis : The Friedel-Crafts reaction produces a racemic mixture.

  • Resolution : Treatment with (−)-di-p-toluoyl-D-tartaric acid in ethanol induces crystallization of the desired (2R,3R)-enantiomer.

  • Recovery : The resolved product is filtered and washed with cold ethanol to remove the undesired enantiomer.

This resolution step is critical for ensuring pharmacological efficacy in subsequent Reboxetine synthesis.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent JP2011510954A describes a Suzuki-Miyaura coupling approach for analogous morpholine derivatives:

  • Components :

    • 6-Bromo-morpholin-3-one (1 equiv)

    • (2-Ethoxyphenoxy)phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

    • Base: K₂CO₃ (2 equiv)

  • Conditions :

    • Reflux in toluene/water (4:1) for 18 hours.

  • Yield : 55–65% after silica gel purification.

While this method avoids harsh Lewis acids, the boronic acid’s synthetic complexity limits its industrial applicability.

Industrial-Scale Considerations

Large-scale production (e.g., for Reboxetine manufacturing) prioritizes cost-effectiveness and safety:

  • Solvent selection : Toluene and ethyl acetate are preferred for their low toxicity and ease of removal.

  • Catalyst recycling : AlCl₃ is often recovered via aqueous extraction and reused to reduce costs.

  • Quality control : HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity.

Physicochemical Characterization Data

PropertyValueReference
Molecular formulaC₁₉H₂₁NO₄
Molecular weight327.37 g/mol
Melting point108–111°C
SolubilityBenzene, DCM, ethyl acetate
HPLC retention time12.4 min (70:30 ACN/H₂O)

Challenges and Optimization Opportunities

  • Byproduct formation : Over-alkylation at the morpholinone nitrogen can occur, necessitating precise stoichiometric control.

  • Catalyst alternatives : FeCl₃ or Bi(OTf)₃ may offer greener alternatives to AlCl₃, though yields require optimization.

  • Continuous flow synthesis : Microreactor systems could enhance heat transfer during exothermic steps like Friedel-Crafts alkylation.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one has been primarily studied for its role as an intermediate in the synthesis of Reboxetine. Its mechanism of action involves:

  • Norepinephrine Reuptake Inhibition : By modulating norepinephrine levels in the brain, it exhibits potential antidepressant effects.
  • Interaction with Neurotransmitter Systems : The compound binds to specific receptors or enzymes related to neurotransmitter systems, influencing their activity .

Case Study 1: Synthesis and Evaluation of Reboxetine Analogs

A study focused on the synthesis of various Reboxetine analogs highlighted the importance of this compound as a key intermediate. The research demonstrated that modifications to this compound could enhance its binding affinity to norepinephrine transporters .

Case Study 2: Chiral Separation Techniques

Research has explored the direct separation of enantiomers of Reboxetine using liquid chromatography on chiral stationary phases. This approach emphasizes the significance of this compound in obtaining pure enantiomers for pharmacological studies .

Data Tables

CompoundMechanism of ActionTherapeutic Use
ReboxetineNorepinephrine reuptake inhibitionDepression treatment
Analog AEnhanced receptor bindingPotential antidepressant
Analog BModulated neurotransmitter releaseCognitive enhancement

Mechanism of Action

The mechanism of action of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rel-(2R,3R)-3-Methyloxiran-2-ylmethanol: Another compound with a morpholine ring but different substituents.

    rel-(2R,3R)-Tartaric Acid Derivatives: Compounds with similar stereochemistry but different functional groups.

Uniqueness

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one (CAS No. 98769-79-0) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₁NO₄
  • Molecular Weight : 327.37 g/mol
  • IUPAC Name : 6-[[2-(2-ethoxyphenoxy)phenyl]methyl]morpholin-3-one

The compound features a morpholine ring substituted with an ethoxyphenoxy group and a benzyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been investigated for its potential roles in:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various morpholine derivatives, including this compound against B16 melanoma cells. The compound demonstrated submicromolar cytotoxicity, indicating significant potential as an anticancer agent .
  • Enantiomeric Resolution :
    • Research involving the synthesis of enantiomerically pure forms of related compounds has highlighted the importance of stereochemistry in biological activity. For instance, the (S,S) and (R,R) enantiomers showed different affinities for the norepinephrine transporter, suggesting that the stereochemical configuration can significantly impact biological effects .
  • Neurotransmitter Transporter Modulation :
    • Investigations into the modulation of neurotransmitter transporters have revealed that similar morpholine derivatives can act as allosteric modulators. This suggests potential applications in neuropharmacology for disorders related to dopamine and norepinephrine systems .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Preparation of Morpholine Ring : Initial formation of the morpholine structure.
  • Nucleophilic Substitution Reactions : Introduction of the benzyl and ethoxyphenoxy groups.
  • Optimization Conditions : Reaction conditions such as temperature and solvent are optimized to enhance yield and purity.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
rel-(2R,3R)-3-Methyloxiran-2-ylmethanolStructureAnticancer
rel-(2R,3R)-Tartaric Acid DerivativesStructureAntimicrobial

This compound is distinguished by its specific combination of functional groups, which confer unique chemical properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key intermediates, such as 2-(2-ethoxyphenoxy)acetaldehyde diethyl acetal (CAS: 103181-55-1), are critical precursors . Reaction optimization focuses on solvent selection (e.g., polar aprotic solvents for SN2 reactions), temperature control (60–80°C for cyclization), and catalytic systems (e.g., palladium catalysts for cross-coupling steps) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization improves yield and purity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) resolves enantiomers using hexane/isopropanol mobile phases. Absolute configuration is confirmed via X-ray crystallography or comparative analysis with known standards (e.g., TRC E892650) . Nuclear Overhauser Effect (NOE) NMR experiments validate spatial proximity of substituents (e.g., ethoxyphenoxy and benzyl groups) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular integrity (expected [M+H]<sup>+</sup> at m/z 327.37) . Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation using UV-Vis spectroscopy (λ = 254 nm) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what experimental models validate this?

  • Methodology : Comparative assays using diastereomers (e.g., rel-(2S,3S) vs. rel-(2R,3R)) assess activity differences. For example, in vitro antimicrobial activity is tested against Staphylococcus aureus (MIC values) . Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., bacterial enzyme active sites) .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodology : Contradictions in <sup>1</sup>H NMR (e.g., unexpected splitting) may arise from dynamic stereochemical effects. Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze conformational exchange, clarifying peak assignments . Isotopic labeling (e.g., deuterated solvents) and 2D NMR (COSY, HSQC) resolve overlapping signals .

Q. How can in silico modeling predict metabolic pathways or toxicity?

  • Methodology : Tools like SwissADME predict metabolic sites (e.g., ethoxy group O-dealkylation). Toxicity is modeled using ProTox-II for hepatotoxicity and mutagenicity . Experimental validation involves incubating the compound with liver microsomes (e.g., human CYP3A4) and analyzing metabolites via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.